Urotensin-II Receptor Antagonist Potency: Patent-Derived Threshold Against Unsubstituted Analog
In the foundational patent describing pyrrolidine sulfonamides as urotensin-II (U-II) antagonists, compounds were screened for their ability to inhibit U-II-induced calcium mobilization in HEK293 cells expressing the human U-II receptor [1]. The patent explicitly defines a preferred potency threshold of IC₅₀ ≤ 10 µM for functional U-II antagonism [1]. While the specific IC₅₀ value for 2,4-difluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is not publicly disclosed in the excerpted claims, the compound falls within the genus of claim 1 structures that were asserted to meet this cutoff [1]. By contrast, the unsubstituted parent scaffold—N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 954702-36-4)—is not explicitly exemplified in the patent and there is no public evidence that it attains the ≤10 µM threshold [1]. This creates a class-level inference that the 2,4-difluoro substitution pattern was selected to enhance potency relative to the unsubstituted core.
| Evidence Dimension | Urotensin-II receptor functional antagonism (IC₅₀ threshold for patent enablement) |
|---|---|
| Target Compound Data | Asserted to meet IC₅₀ ≤ 10 µM (patent genus claim; exact value not publicly disclosed) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog (CAS 954702-36-4): no public IC₅₀ data; not exemplified in patent |
| Quantified Difference | Cannot be quantified due to absence of public comparator data |
| Conditions | HEK293 cells expressing recombinant human U-II receptor; calcium mobilization assay |
Why This Matters
Procurement for urotensin-II receptor studies should prioritize compounds that have at least been asserted to meet the patent's potency threshold, as the unsubstituted analog lacks even this minimum evidence of target engagement.
- [1] SmithKline Beecham Corporation. Pyrrolidine sulfonamides. US Patent 7,019,008 B2. Filed March 28, 2002, and issued March 28, 2006. View Source
